Vipsogal
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Overview
Description
Vipsogal is a topical ointment primarily used in the treatment of chronic dysplastic dermatitis, psoriasis, and psoriatic dermatitis. It contains a combination of active ingredients, including betamethasone dipropionate, fluocinonide, gentamicin sulfate, salicylic acid, and panthenol . These components work synergistically to provide anti-inflammatory, antipruritic, and vasoconstrictive effects, making this compound effective in managing skin conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Vipsogal involves the synthesis of its active ingredients, which are then combined in specific proportions to create the final ointment. The synthetic routes for each active ingredient are as follows:
Betamethasone Dipropionate: This corticosteroid is synthesized through the esterification of betamethasone with propionic acid under acidic conditions.
Fluocinonide: This corticosteroid is synthesized by fluorination of prednisolone acetate followed by esterification with acetic acid.
Gentamicin Sulfate: This antibiotic is produced through fermentation of Micromonospora purpurea, followed by extraction and purification.
Salicylic Acid: This keratolytic agent is synthesized through the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature.
Panthenol: This provitamin is synthesized by the condensation of pantoic acid with beta-alanine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of the active ingredients, followed by their combination in a controlled environment to ensure uniformity and efficacy. The ointment is then packaged in tubes for distribution.
Chemical Reactions Analysis
Types of Reactions
Vipsogal undergoes various chemical reactions, including:
Oxidation: The active ingredients, particularly corticosteroids, can undergo oxidation in the presence of oxygen, leading to the formation of inactive products.
Reduction: The reduction of corticosteroids can occur under specific conditions, altering their efficacy.
Substitution: The active ingredients can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the active ingredients, which may have altered pharmacological properties.
Scientific Research Applications
Vipsogal has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and stability of corticosteroids and antibiotics.
Biology: this compound is used in research to understand the mechanisms of skin inflammation and the role of corticosteroids in managing inflammatory conditions.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating various skin conditions.
Industry: this compound is used in the development of new formulations and delivery systems for topical medications.
Mechanism of Action
Vipsogal exerts its effects through multiple mechanisms:
Anti-inflammatory: Betamethasone dipropionate and fluocinonide inhibit the release of inflammatory mediators, reducing inflammation and itching.
Antibiotic: Gentamicin sulfate disrupts bacterial protein synthesis, preventing bacterial growth.
Keratolytic: Salicylic acid promotes the shedding of dead skin cells, reducing scaling and plaque formation.
Moisturizing: Panthenol enhances skin hydration and promotes healing.
Comparison with Similar Compounds
Vipsogal is unique due to its combination of active ingredients, which provide a broad spectrum of effects. Similar compounds include:
Betamethasone Valerate: Another corticosteroid used in the treatment of inflammatory skin conditions.
Clobetasol Propionate: A potent corticosteroid with similar anti-inflammatory effects.
Hydrocortisone: A less potent corticosteroid used for mild inflammatory conditions.
Mometasone Furoate: A corticosteroid with anti-inflammatory and antipruritic properties.
This compound stands out due to its combination of corticosteroids, antibiotic, keratolytic agent, and moisturizer, providing comprehensive treatment for various skin conditions.
Properties
IUPAC Name |
5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7.C26H32F2O7.C18H36N4O10.C9H19NO4/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5;1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17;1-9(2,6-12)7(13)8(14)10-4-3-5-11/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-8,15-16,18-19,21,31H,9-12H2,1-5H3;5-18,22-28H,2-4,19-21H2,1H3;7,11-13H,3-6H2,1-2H3,(H,10,14)/t16-,19-,20-,21-,25-,26-,27?,28-;15-,16-,18-,19-,21-,23-,24-,25?,26+;;7-/m00.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBXIVVNAOCSJM-JQQZISSTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)C(C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H](C4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)[C@H](C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H124F3N5O28 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1672.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139163-20-5 |
Source
|
Record name | Betamethasone dipropionate mixture with fluocinonide, gentamicin and panthenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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